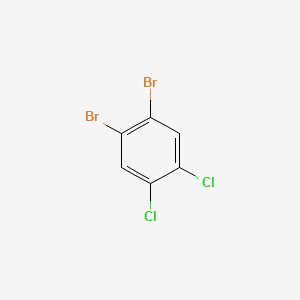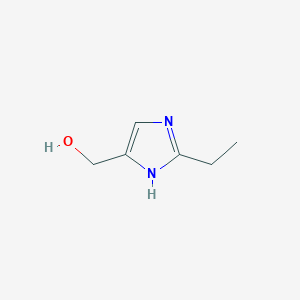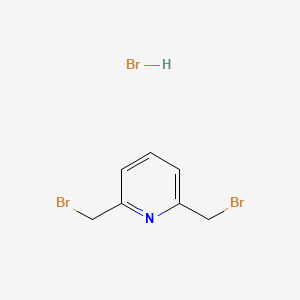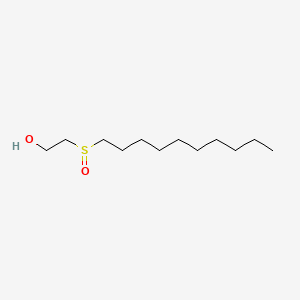
1,2-Dibromo-4,5-dichlorobenzene
Overview
Description
Scientific Research Applications
Catalytic Oxidation Applications
1,2-Dibromo-4,5-dichlorobenzene has been a subject of interest in the field of catalytic oxidation. For example, research has explored the catalytic oxidation of chlorinated benzenes like 1,2-dichlorobenzene over supported transition metal oxides. This process depends significantly on the nature of the transition metal oxide used. The study found that the interactions between the metal oxide and the support (TiO₂ or Al₂O₃) are crucial in the reaction. This research paves the way for understanding and optimizing the catalytic degradation of pollutants like this compound (Krishnamoorthy, Rivas & Amiridis, 2000).
Environmental Remediation
This compound is also studied in environmental remediation, particularly in the photocatalytic decomposition of its chlorinated analogs in gaseous form. Research has demonstrated that photocatalytic decomposition on TiO₂ films, especially when combined with ozone, can significantly degrade these compounds, which is beneficial for air purification and pollution control (Lu et al., 2012).
Material Science and Photovoltaics
The substance has relevance in material science, particularly in the enhancement of photovoltaic performance. For instance, a dichlorobenzene-functionalized hole-transporting material was developed for perovskite solar cells, improving their efficiency. This indicates the compound's potential role in the development of advanced materials for energy conversion (Lee et al., 2014).
Synthesis of Valuable Precursors
Furthermore, 1,2-dibromobenzenes, closely related to this compound, are highly valuable as precursors in various organic transformations. Their utility in reactions based on the intermediate formation of benzynes showcases their significance in synthetic organic chemistry (Diemer, Leroux & Colobert, 2011).
Mechanism of Action
Target of Action
1,2-Dibromo-4,5-dichlorobenzene is a derivative of benzene, a common aromatic compound
Mode of Action
It’s known that benzene and its derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring. This could potentially alter the function of biomolecules in the body, leading to various effects.
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including those in the cytochrome p450 metabolic pathway
Result of Action
Benzene and its derivatives can have various effects on the body, ranging from neurotoxicity to carcinogenicity . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
1,2-dibromo-4,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLDCMHIIUWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399766 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73557-66-1 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)
![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)





![1-[4-(Propan-2-yl)phenyl]propan-2-one](/img/structure/B3056645.png)

